An In-depth Technical Guide to the Synthesis and Characterization of Anilinoquinazolines
An In-depth Technical Guide to the Synthesis and Characterization of Anilinoquinazolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization methods for anilinoquinazolines, a critical class of compounds in medicinal chemistry, particularly known for their role as tyrosine kinase inhibitors.
Introduction
Anilinoquinazolines are a class of heterocyclic organic compounds characterized by a quinazoline ring substituted with an aniline group at the 4-position. This scaffold is of significant interest in drug discovery, most notably for its ability to inhibit various protein kinases by competing with adenosine triphosphate (ATP) at the enzyme's catalytic site.[1][2] Several anilinoquinazoline derivatives have been successfully developed into anticancer drugs, including gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] The dysregulation of the EGFR signaling pathway is a key factor in the proliferation and survival of many cancer cells.[5][6] This guide will delve into the prevalent synthetic strategies, detailed characterization methodologies, and the biological context of these important molecules.
Synthesis of Anilinoquinazolines
The synthesis of anilinoquinazolines typically involves the construction of the quinazoline core followed by the introduction of the aniline moiety. Several routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
A common and versatile method for synthesizing 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.[7][8] The general workflow can be summarized as follows:
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Key Synthetic Routes and Experimental Protocols
Several specific synthetic strategies have been reported, with variations in starting materials and reaction conditions. Below are detailed protocols for some of the most common and notable methods.
2.2.1. Synthesis of Gefitinib
One reported synthesis of Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate.[9] This multi-step process involves alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.[9] Another approach begins with the demethylation of 6,7-dimethoxy-3H-quinazolin-4-one.[3] A four-step synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline has also been developed.[10]
Experimental Protocol: Synthesis of Gefitinib from 2,4-dichloro-6,7-dimethoxyquinazoline [10]
-
Nucleophilic Aromatic Substitution: 2,4-dichloro-6,7-dimethoxyquinazoline is treated with 3-chloro-4-fluoroaniline in acetic acid at 55 °C for two hours.
-
Demethylation: The resulting intermediate is selectively demethylated.
-
O-alkylation: The hydroxyl group is then alkylated.
-
Dehalogenation: A selective dehalogenation at the 2-position yields gefitinib.
2.2.2. Synthesis of Erlotinib
A common synthesis of Erlotinib hydrochloride starts from 3,4-dihydroxy benzoic acid and proceeds in seven steps.[11][12] A key step in this synthesis is the reduction of a 6-nitrobenzoic acid derivative to the corresponding 6-aminobenzoic acid derivative.[11][12]
Experimental Protocol: Synthesis of Erlotinib from 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline [13]
-
Suspension: 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (3 g, 0.01 mol) is suspended in isopropanol (50 ml).
-
Addition of Aniline: 3-Aminophenylacetylene (1.2 g, 0.01 mol) is added to the solution.
-
Reaction: The suspension is stirred at 85°C for 6 hours under a nitrogen atmosphere.
-
Work-up: After the reaction is complete, the mixture is transferred to ice water and stirred for 30 minutes.
-
Isolation: The solid product is collected by filtration and washed with isopropanol to yield Erlotinib.
2.2.3. Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the preparation of anilinoquinazolines.[14][15][16][17][18] This technique often leads to shorter reaction times, higher yields, and is considered more environmentally friendly.[15][16]
Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazoline Derivatives [15]
-
Reactant Mixture: A mixture of 4-chloroquinazoline (1.0 mmol) and the desired aryl heterocyclic amine (1.0 mmol) is prepared in 2-propanol (15 mL).
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 20 minutes).
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is washed with water, filtered, and purified by silica gel column chromatography.
Summary of Synthetic Yields
The overall yields of anilinoquinazoline syntheses can vary significantly depending on the chosen route and the complexity of the target molecule.
| Compound | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Gefitinib | 6,7-dimethoxy-3H-quinazolin-4-one | 6 | 10 | [3] |
| Gefitinib | Methyl 3-hydroxy-4-methoxybenzoate | 7 | 36 | [3] |
| Gefitinib | 2,4-dichloro-6,7-dimethoxyquinazoline | 4 | 14 | [10] |
| Erlotinib | 3,4-dihydroxy benzoic acid | 7 | 44 | [11][12] |
Characterization Methods
The structural elucidation and purity assessment of synthesized anilinoquinazolines are performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of anilinoquinazoline derivatives.[9][19]
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include those from the quinazoline and aniline rings, as well as any substituents.[13][20]
-
¹³C NMR: The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule.[13][19]
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| Erlotinib | 9.48 (s, 1H, NH), 8.51 (s, 1H, CH), 8.00-7.17 (m, Ar-H), 4.31-3.36 (m, aliphatic H) | 156.6, 154.1, 153.2, 148.6, 147.4, 140.2, 129.3, 126.8, 125.2, 123.0, 122.2, 109.3, 108.6, 103.6, 83.9, 81.0, 70.5, 68.8, 68.5, 58.8 | [13] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns.[9][21] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition.[13]
| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) | Reference |
| Erlotinib | ESI | 416.1581 (M+Na)⁺ | 416.1585 (M+Na)⁺ | [13] |
| 4-((6-(thiophen-3-yl)quinazolin-4-yl)amino)benzenesulfonamide | ESI | 383.0631 | 383.0626 | [19] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final anilinoquinazoline products and for monitoring the progress of reactions.[3][9] A typical HPLC setup for anilinoquinazolines might use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[22]
| Purity of Gefitinib | HPLC Conditions | Purity (%) | Reference |
| Synthesized Gefitinib | Not specified | >99 | [23] |
| Synthesized Gefitinib | Not specified | 99.9 | [3] |
X-ray Crystallography
Single-crystal X-ray crystallography provides definitive proof of the three-dimensional structure of anilinoquinazolines and their binding mode when complexed with target proteins.[2][24][25] This technique is invaluable for understanding the structure-activity relationships of these inhibitors.[2] X-ray crystallographic studies have shown that the quinazoline ring system of these inhibitors binds in the ATP-binding site of kinases, with the anilino group projecting into a hydrophobic pocket.[1][2]
Biological Activity and Signaling Pathways
Anilinoquinazolines are renowned for their potent inhibitory activity against tyrosine kinases, particularly EGFR.[4][26][27][28][29]
Mechanism of Action: EGFR Inhibition
The epidermal growth factor receptor is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[30][31] Upon binding of its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[31] This initiates a cascade of downstream signaling events.[1][30]
Anilinoquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation.[3] This blockade of EGFR signaling inhibits downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[1][4]
Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.
In Vitro Biological Activity
The inhibitory potency of anilinoquinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against specific kinases and cancer cell lines.
| Compound | Target Cell Line | IC₅₀ (nM) | Reference |
| Compound 7i (6-arylureido-4-anilinoquinazoline derivative) | EGFR | 17.32 | [26] |
| Gefitinib | EGFR | 25.42 | [26] |
| Erlotinib | EGFR | 33.25 | [26] |
| Compound 14d (4-anilinoquinazoline derivative) | BaF3-EGFR¹⁹del/T790M/C797S | 90 | [27] |
Conclusion
Anilinoquinazolines represent a cornerstone in the development of targeted cancer therapies. The synthetic routes to these compounds are well-established, offering flexibility for the generation of diverse derivatives. A comprehensive suite of analytical techniques is available for their thorough characterization, ensuring structural integrity and purity. The profound understanding of their mechanism of action as EGFR inhibitors continues to drive the design of new and more potent analogues to overcome challenges such as drug resistance. This guide provides a foundational resource for researchers and professionals engaged in the synthesis, characterization, and development of anilinoquinazoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 18. namibian-studies.com [namibian-studies.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Quinazoline(253-82-7) 1H NMR spectrum [chemicalbook.com]
- 21. 4-Anilinoquinazoline | C14H11N3 | CID 324081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
